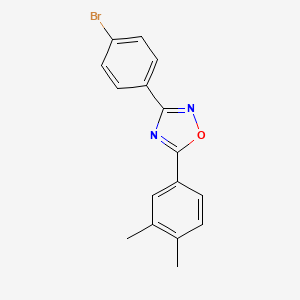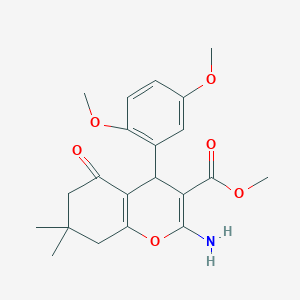![molecular formula C25H21N3O5 B11603204 4-(2,5-dimethyl-3-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid](/img/structure/B11603204.png)
4-(2,5-dimethyl-3-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-(2,5-dimetil-3-{(E)-[1-(4-metilfenil)-2,4,6-trioxotetrahidropirimidin-5(2H)-ilideno]metil}-1H-pirrol-1-il)benzoico es un compuesto orgánico complejo con una estructura única que incluye un anillo de pirrol, una porción de ácido benzoico y un grupo tetrahidropirimidinilideno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-(2,5-dimetil-3-{(E)-[1-(4-metilfenil)-2,4,6-trioxotetrahidropirimidin-5(2H)-ilideno]metil}-1H-pirrol-1-il)benzoico normalmente implica reacciones orgánicas de múltiples pasos. Un método común implica la reacción de 4-(2,5-dimetil-1H-pirrol-1-il)benzohidrazida con ácidos acéticos fenil sustituidos en N,N-dimetilformamida destilada utilizando un agente de acoplamiento como hexafluorofosfato de 2-(1H-benzotriazol-1-il)-1,1,3,3-tetrametiluronium y N,N-diisopropiletilamina como reactivo catalítico en condiciones frías .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. los principios de la síntesis orgánica a gran escala, incluida la optimización de las condiciones de reacción, el uso de catalizadores eficientes y las técnicas de purificación, se aplicarían para escalar la síntesis de laboratorio a niveles industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-(2,5-dimetil-3-{(E)-[1-(4-metilfenil)-2,4,6-trioxotetrahidropirimidin-5(2H)-ilideno]metil}-1H-pirrol-1-il)benzoico puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, dependiendo de los reactivos y las condiciones utilizadas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como hidruro de litio y aluminio y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones para estas reacciones varían, pero normalmente implican temperaturas controladas, solventes como diclorometano o etanol y catalizadores para mejorar las velocidades de reacción.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas. Las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula, lo que lleva a una amplia gama de derivados.
Aplicaciones Científicas De Investigación
El ácido 4-(2,5-dimetil-3-{(E)-[1-(4-metilfenil)-2,4,6-trioxotetrahidropirimidin-5(2H)-ilideno]metil}-1H-pirrol-1-il)benzoico tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Industria: Puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o revestimientos.
Mecanismo De Acción
El mecanismo de acción del ácido 4-(2,5-dimetil-3-{(E)-[1-(4-metilfenil)-2,4,6-trioxotetrahidropirimidin-5(2H)-ilideno]metil}-1H-pirrol-1-il)benzoico implica su interacción con objetivos moleculares específicos. Por ejemplo, se ha demostrado que inhibe enzimas como la dihidrofolato reductasa y la enoil ACP reductasa, que son cruciales para el crecimiento y la supervivencia bacteriana . El compuesto se une a los sitios activos de estas enzimas, bloqueando su actividad y conduciendo a la inhibición de la proliferación de células bacterianas.
Comparación Con Compuestos Similares
Compuestos similares
4-(2,5-dimetil-1H-pirrol-1-il)benzohidrazida: Un precursor en la síntesis del compuesto objetivo.
4-(2,5-dimetil-1H-pirrol-1-il)-N’-(2-(sustituido)acetil)benzohidrazidas: Derivados con estructuras similares y potenciales actividades biológicas.
Unicidad
El ácido 4-(2,5-dimetil-3-{(E)-[1-(4-metilfenil)-2,4,6-trioxotetrahidropirimidin-5(2H)-ilideno]metil}-1H-pirrol-1-il)benzoico es único debido a su compleja estructura, que incluye múltiples grupos funcionales que pueden participar en varias reacciones químicas
Propiedades
Fórmula molecular |
C25H21N3O5 |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
4-[2,5-dimethyl-3-[(E)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]pyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C25H21N3O5/c1-14-4-8-20(9-5-14)28-23(30)21(22(29)26-25(28)33)13-18-12-15(2)27(16(18)3)19-10-6-17(7-11-19)24(31)32/h4-13H,1-3H3,(H,31,32)(H,26,29,33)/b21-13+ |
Clave InChI |
UVYBUVXTOVILPS-FYJGNVAPSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC=C(C=C4)C(=O)O)C)/C(=O)NC2=O |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)C(=O)O)C)C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11603126.png)
![2-Furyl{4-[2-hydroxy-3-(8-methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)propyl]piperazino}methanone](/img/structure/B11603129.png)
![N'-[(4Z)-2-(4-tert-butylphenyl)quinazolin-4(3H)-ylidene]-N,N-dimethylbenzene-1,4-diamine](/img/structure/B11603137.png)
![N'-{[(4-tert-butylphenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B11603143.png)
![2-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B11603148.png)

![4-methyl-2-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}phthalazin-1(2H)-one](/img/structure/B11603161.png)
![7-(3-ethoxypropyl)-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603170.png)
![(4E)-4-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11603187.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B11603200.png)
![(5Z)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603213.png)


![N-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11603225.png)
